molecular formula C9H8F2O2 B2724908 (4-Difluoromethoxyphenyl)-acetaldehyde CAS No. 872046-12-3

(4-Difluoromethoxyphenyl)-acetaldehyde

Cat. No.: B2724908
CAS No.: 872046-12-3
M. Wt: 186.158
InChI Key: PYXKPYGPEVGHDW-UHFFFAOYSA-N
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Description

(4-Difluoromethoxyphenyl)-acetaldehyde is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an acetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Difluoromethoxyphenyl)-acetaldehyde typically involves the nucleophilic substitution reaction of a phenol derivative with difluorochloromethane. One common method includes the use of a catalyst such as tetrabutylammonium bromide in an organic solvent like isopropanol, DMF, or 1,4-dioxane. The reaction is carried out at temperatures ranging from 60°C to 120°C .

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and efficiency. This often involves the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product. The choice of solvent and catalyst, as well as reaction conditions, are carefully controlled to maximize the output .

Chemical Reactions Analysis

Types of Reactions

(4-Difluoromethoxyphenyl)-acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Difluoromethoxyphenyl)-acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Difluoromethoxyphenyl)-acetaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The difluoromethoxy group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)phenyl isocyanate
  • 1-[4-(Difluoromethoxy)phenyl]ethanamine
  • 4-(Difluoromethoxy)phenyl isothiocyanate

Uniqueness

(4-Difluoromethoxyphenyl)-acetaldehyde is unique due to its specific functional groups that confer distinct reactivity and properties. The presence of both the difluoromethoxy and aldehyde groups allows for versatile chemical transformations and applications that are not as readily achievable with similar compounds .

Properties

IUPAC Name

2-[4-(difluoromethoxy)phenyl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-9(11)13-8-3-1-7(2-4-8)5-6-12/h1-4,6,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXKPYGPEVGHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC=O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872046-12-3
Record name 2-[4-(difluoromethoxy)phenyl]acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-difluoromethoxy-4-((E,Z)-2-methoxyvinyl)-benzene (E/Z ratio ˜3:2,) (1.58 g, 7.9 mmol, from step (i) above ) in acetone (20 mL) was added 3 M HCl (3.7 mL, 11.1 mmol) and the solution was stirred at 45° C. for 4 h. After concentration under reduced pressure, water (25 mL) was added to the residue and the aqueous phase was extracted with diethylether (2×50 mL). The combined organic phase was washed with saturated aqueous NaHCO3 (50 mL) and brine (50 mL), dried over Na2SO4, and concentrated in vacuo to give 1.32 g of crude product as a yellow oil with a purity of ca. 80%. The crude product was used directly in the subsequent reduction step without further purification.
Name
1-difluoromethoxy-4-((E,Z)-2-methoxyvinyl)-benzene
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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